3-(azetidin-3-yl)benzo[d][1,2,3]triazin-4(3H)-one
Overview
Description
The compound seems to be a derivative of benzo[d][1,2,3]triazin-4(3H)-one. Compounds with similar structures have been studied for their potential as anti-Alzheimer agents . They have been designed, synthesized, and screened as potential cholinesterase inhibitors against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) .
Synthesis Analysis
While specific synthesis methods for “3-(azetidin-3-yl)benzo[d][1,2,3]triazin-4(3H)-one” are not available, similar compounds have been synthesized by cyclization of 4-benzotriazol-2-yl-piperidin in the presence of POCl3 .Scientific Research Applications
Synthesis of Antimicrobial Agents
- Novel annulated azaheterocycles like benzo[1,2,4]triazoloazepine and tetrahydronaphtho[1,2-e][1,2,4]triazine derivatives have been synthesized, showing antimicrobial activity against Gram-positive Staphylococcus aureus. These compounds may inhibit DNA gyrase, contributing to their antibiotic activity (Zheng, Meng, Wang, & Wang, 2021).
Antibacterial Agents
- Stereochemically pure 7-(3-amino-2-methyl-1-azetidinyl) derivatives with varied substituents have been prepared, demonstrating the impact of chirality on antibacterial potency and efficacy (Frigola, Vañó, Torrens, Gómez-Gomar, Ortega, & García‐Granda, 1995).
Photolysis and Pyrolysis of Triazinones
- N-Aminonaphth[2,3-b]azet-2(1H)-one was isolated from the photolysis of 3-aminonaphtho[2,3-d]-v-triazin-4(3H)-one in acetonitrile. This highlights the potential for creating new compounds through photolysis and pyrolysis methods (Bashir & Gilchrist, 1973).
Anti-Tubercular Agents
- Azetidinone derivatives comprising 1, 2, 4-triazole have been designed for anti-tubercular activity, showing promise against Mycobacterium tuberculosis H37RV strain (Thomas, George, & Harindran, 2014).
Electrochemical Analysis
- Studies on 3-amino- and 3-alkyl-substituted 1-phenyl-1,4-dihydrobenzo[e][1,2,4]triazin-4-yls have provided insights into their spectroscopic and electrochemical properties, enhancing understanding of their potential applications (Pomikło, Bodzioch, & Kaszyński, 2023).
Anticancer Activity
- Novel electro-deficient tricyclic compounds like benzo[e][1,2,4]triazino[2,3-c][1,2,3]triazin-2-ones have been synthesized, showing promising anticancer activity, especially against breast cancer MDA-MB-468 cell line (Voskoboynik, Kovalenko, & Shishkina, 2016).
Building Blocks for Drug Synthesis
- 3-Hydroxy-4-(trifluoromethyl)azetidin-2-ones have been used as building blocks for synthesizing various compounds with potential pharmaceutical applications (Dao Thi, Le Nhat Thuy, Catak, Van Speybroeck, Nguyen, & D’hooghe, 2018).
Schiff Bases and Antimicrobial Activity
- Schiff bases and 2-azetidinones derived from quinazolin-4(3H)-one have been synthesized, displaying notable antibacterial and antifungal activities (Patel & Patel, 2011).
Anti-Inflammatory and Antihypertensive Activities
- Amidoderivatives of 3-methyl-3,4-dihydro-benzo-1,2,4-triazin-3-yl-acetic acids have exhibited a range of pharmacological activities including anti-inflammatory, diuretic, and antihypertensive effects (Boido, Novelli, Savelli, Sparatore, Russo, Filippelli, Susanna, & Marmo, 1989).
Mechanism of Action
Properties
IUPAC Name |
3-(azetidin-3-yl)-1,2,3-benzotriazin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O/c15-10-8-3-1-2-4-9(8)12-13-14(10)7-5-11-6-7/h1-4,7,11H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJYIHJMYGVZCKT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)N2C(=O)C3=CC=CC=C3N=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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